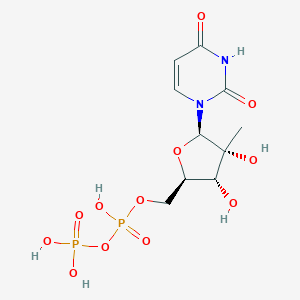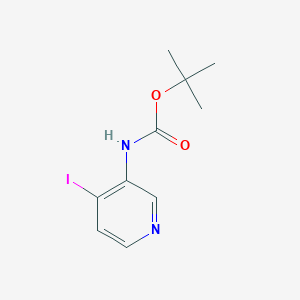
(4-碘吡啶-3-基)-碳酸叔丁酯
概述
描述
“(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C10H13IN2O2 . It is used in various chemical reactions and has several applications in research .
Molecular Structure Analysis
The molecular structure of “(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester” is determined by its molecular formula, C10H13IN2O2 . It contains an iodopyridinyl group attached to a carbamic acid tert-butyl ester .Physical And Chemical Properties Analysis
“(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester” has a molecular weight of 320.13 . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and are not available in the sources I found .科学研究应用
酶抑制和杀虫剂开发
(4-碘吡啶-3-基)-碳酸叔丁酯,作为一种氨基甲酸酯,以其抑制乙酰胆碱酯酶(AChE)的能力而闻名。像这种化合物这样的氨基甲酸酯通过将氨基甲酰基转移到酶的活性位点中的丝氨酸残基来抑制AChE,随后发生碳酰酶的水解。这个过程,被称为去碳酰化,可能相对缓慢,导致酶的长时间抑制。这些特性使氨基甲酸酯在昆虫杀虫剂和各种应用中的治疗剂中有效,突显了它们在杀虫剂开发和潜在的治疗背景中的重要性 (Rosenberry & Cheung, 2019)。
生物技术生产和绿色化学
包括碳酸酸衍生物在内的氨基甲酸酯在化学品的生物技术生产中具有重要意义。乳酸,一种著名的羟基羧酸,通过生物质中糖的发酵而在商业上生产。乳酸作为各种化学品的前体,包括丙酮酸、丙烯酸和乳酸酯,通过化学和生物技术途径。这突显了碳酸酸衍生物在绿色化学和生物技术领域的潜力,为有价值化学品的可持续生产提供了替代方案 (Gao, Ma, & Xu, 2011)。
生物活性化合物的合成
(4-碘吡啶-3-基)-碳酸叔丁酯的结构允许合成生物活性化合物。桂皮酸衍生物,具有类似的官能团反应性,已经广泛研究其药用性质。这些衍生物显示出作为抗癌剂的潜力,它们的合成和生物评价引起了重要关注。这表明碳酸酸叔丁酯在合成具有潜在治疗用途的生物活性分子方面具有更广泛的适用性 (De, Baltas, & Bedos-Belval, 2011)。
在化妆品、农业和制药行业的应用
天然新酸及其衍生物,包括碳酸酸叔丁酯,展示出各种生物活性。这些化合物作为抗氧化剂和抗癌、抗微生物和抗菌剂的化学制剂具有潜力。此外,一些新脂肪酸衍生物在化妆品、农业和制药行业中有应用,强调了碳酸酸衍生物在各个领域的多方面实用性 (Dembitsky, 2006)。
作用机制
安全和危害
未来方向
The future directions for research on “(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester” could involve exploring its potential uses in organic synthesis and its reactivity with various chemical reagents . Further studies could also investigate its physical and chemical properties under different conditions .
属性
IUPAC Name |
tert-butyl N-(4-iodopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKNUVWILSPUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)
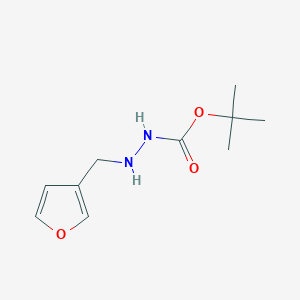
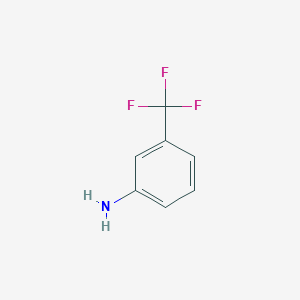
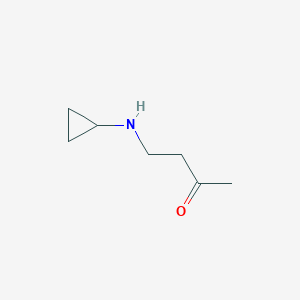


![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)
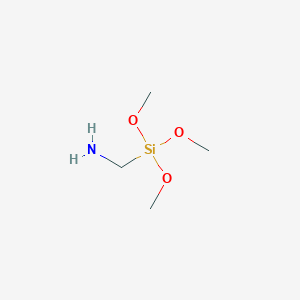
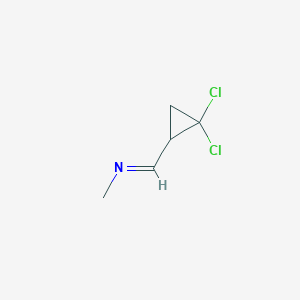
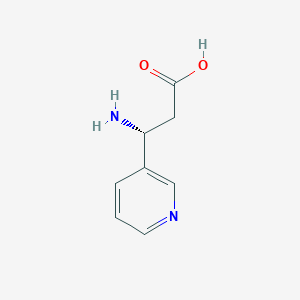
![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)
